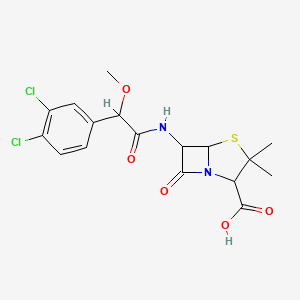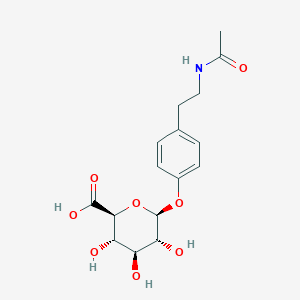
N-Acetyltyramine Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyltyramine Glucuronide is a metabolite derived from the neurotransmitter tyramine. This compound is found in the urine of infected individuals and has been studied for its diagnostic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyltyramine Glucuronide typically involves the acetylation of tyramine followed by glucuronidation. The acetylation process can be carried out using acetic anhydride in the presence of a base such as pyridine . The glucuronidation step involves the reaction of the acetylated tyramine with uridine diphosphate glucuronic acid (UDPGA) in the presence of glucuronosyltransferase enzymes .
Industrial Production Methods
This may involve the use of bioreactors for the enzymatic glucuronidation step to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Acetyltyramine Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetyl group, using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, potentially leading to the removal of the acetyl group.
Substitution: Substituted derivatives where the acetyl group is replaced by other functional groups.
Scientific Research Applications
N-Acetyltyramine Glucuronide has several scientific research applications:
Chemistry: Used as a standard in mass spectrometry for the identification and quantification of metabolites.
Biology: Studied as a biomarker for Onchocerca volvulus infection, aiding in the diagnosis of onchocerciasis.
Industry: Utilized in the development of diagnostic tools for neglected tropical diseases.
Mechanism of Action
The mechanism of action of N-Acetyltyramine Glucuronide involves its role as a metabolite of tyramine. Tyramine is acetylated to form N-Acetyltyramine, which is then glucuronidated to form this compound. This compound is excreted in the urine and serves as a biomarker for Onchocerca volvulus infection. The molecular targets and pathways involved include the enzymes responsible for acetylation and glucuronidation .
Comparison with Similar Compounds
Similar Compounds
N-Acetyltyramine: The precursor to N-Acetyltyramine Glucuronide, formed by the acetylation of tyramine.
Tyramine: A naturally occurring monoamine compound and trace amine derived from the amino acid tyrosine.
N-Acetyltyrosine: Another acetylated derivative of an amino acid, used in total parenteral nutrition.
Uniqueness
This compound is unique due to its specific role as a biomarker for Onchocerca volvulus infection. Unlike its precursors and similar compounds, it is specifically used in the diagnosis of onchocerciasis and has been studied extensively for this purpose .
Properties
Molecular Formula |
C16H21NO8 |
|---|---|
Molecular Weight |
355.34 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-(2-acetamidoethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H21NO8/c1-8(18)17-7-6-9-2-4-10(5-3-9)24-16-13(21)11(19)12(20)14(25-16)15(22)23/h2-5,11-14,16,19-21H,6-7H2,1H3,(H,17,18)(H,22,23)/t11-,12-,13+,14-,16+/m0/s1 |
InChI Key |
DDAQSNRNVPNZJX-JHZZJYKESA-N |
Isomeric SMILES |
CC(=O)NCCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


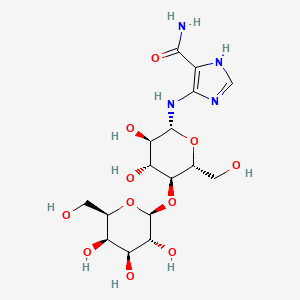
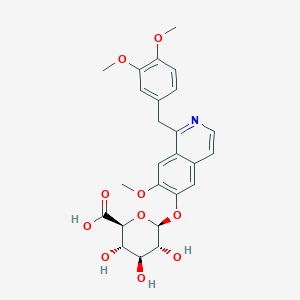
![Tert-butyl 1-[3-amino-2-[tert-butyl(dimethyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]azetidine-2-carboxylate](/img/structure/B13850039.png)
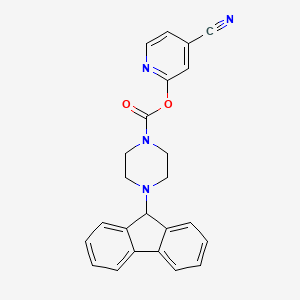
![(2s)-2-[[4-[[2,4-Bis(Azanyl)-6-Oxidanylidene-1h-Pyrimidin-5-Yl]carbamoylamino]phenyl]carbonylamino]pentanedioic Acid](/img/structure/B13850052.png)
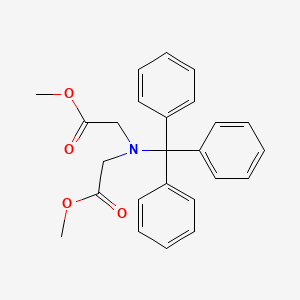
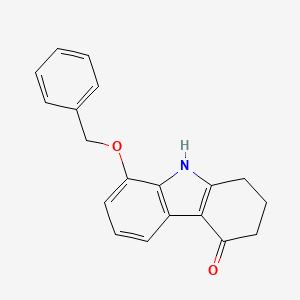
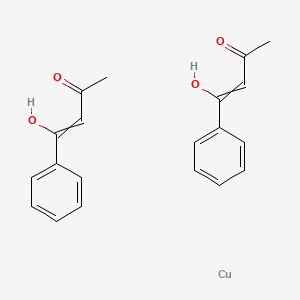

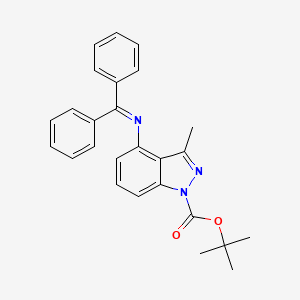
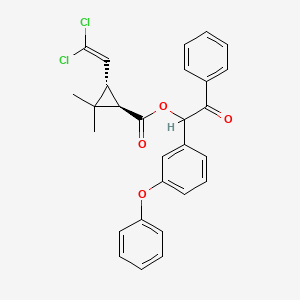
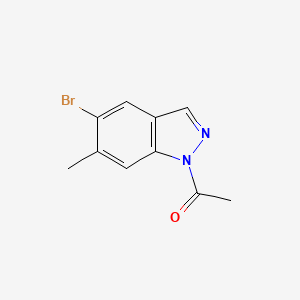
![4,5-Dihydrobenzo[d]thiazol-2-amine](/img/structure/B13850092.png)
